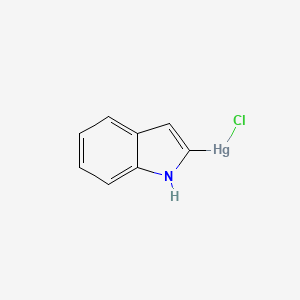![molecular formula C8H17BO2 B14153812 [(1S,2S)-2-pentylcyclopropyl]boronic acid CAS No. 251956-44-2](/img/structure/B14153812.png)
[(1S,2S)-2-pentylcyclopropyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2S)-2-pentylcyclopropyl]boronic acid is an organoboron compound with the molecular formula C8H15BO2. This compound is characterized by the presence of a cyclopropyl ring substituted with a pentyl group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-pentylcyclopropyl]boronic acid typically involves the hydroboration of alkenes. One common method is the reaction of an alkene with a borane reagent, such as diborane (B2H6), under controlled conditions. The reaction proceeds via the addition of the borane across the double bond of the alkene, followed by oxidation to yield the boronic acid.
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to ensure high efficiency and yield. These methods involve the use of organolithium or Grignard reagents to introduce the boron moiety, followed by oxidation. The use of metal-free photoinduced borylation has also been explored for the synthesis of boronic acids, providing a broad scope and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
[(1S,2S)-2-pentylcyclopropyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
[(1S,2S)-2-pentylcyclopropyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of [(1S,2S)-2-pentylcyclopropyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The compound can interact with molecular targets, including enzymes and receptors, by forming boronate esters, which can modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
[(1S,2S)-2-pentylcyclopropyl]boronic acid is unique due to its cyclopropyl ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and reactivity profiles .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
251956-44-2 |
|---|---|
Fórmula molecular |
C8H17BO2 |
Peso molecular |
156.03 g/mol |
Nombre IUPAC |
[(1S,2S)-2-pentylcyclopropyl]boronic acid |
InChI |
InChI=1S/C8H17BO2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8,10-11H,2-6H2,1H3/t7-,8-/m0/s1 |
Clave InChI |
RXDUKPMEQAWEMH-YUMQZZPRSA-N |
SMILES isomérico |
B([C@H]1C[C@@H]1CCCCC)(O)O |
SMILES canónico |
B(C1CC1CCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane](/img/structure/B14153734.png)

![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)
![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
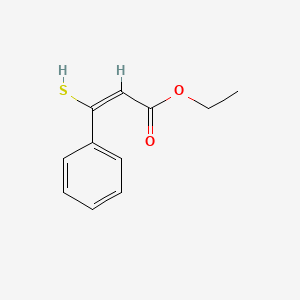
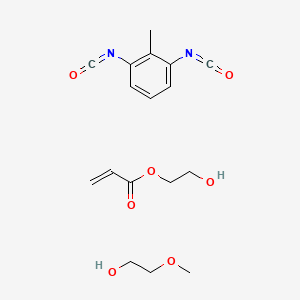
![5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B14153779.png)
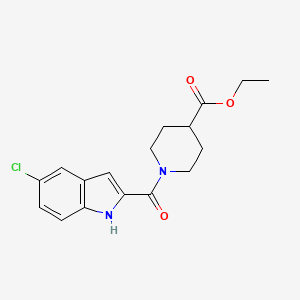
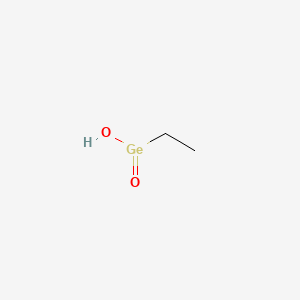
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
